3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazolo[5,4-c]pyridine group, and a cyclopropylsulfonyl group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiazolo[5,4-c]pyridine group is a heterocyclic compound containing nitrogen and sulfur atoms, which could contribute to its chemical reactivity . The benzamide group could participate in hydrogen bonding, and the cyclopropylsulfonyl group could add steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the cyclopropyl group .Scientific Research Applications
Antimalarial and Antiviral Properties
Research has demonstrated that certain sulfonamide derivatives exhibit significant antimalarial activity. A study highlighted the synthesis and in vitro antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, showcasing their potential as COVID-19 drug candidates through computational calculations and molecular docking studies. These compounds, including sulfonamide derivatives, have shown promising inhibitory effects against malaria and SARS-CoV-2, illustrating the potential of sulfonamide-based compounds in combating infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Activity
Novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated effective antibacterial and antifungal activities, highlighting the importance of sulfonamide and pyridone derivatives in developing new antimicrobial agents (Elgemeie et al., 2017).
Anticancer and Insecticidal Applications
Sulfonamide thiazole derivatives have been investigated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds have shown promising results in toxicological studies, indicating their potential utility in agricultural pest management. Additionally, their biochemical impacts suggest possible applications in cancer research, providing a dual-functional approach to compound utilization (Soliman et al., 2020).
Surface Activity and Potential Pharmaceutical Applications
Research into the green metric evaluation of certain pyridine derivatives, such as 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, has shed light on their efficient synthesis and potential application in gastroesophageal reflux disease (GERD) and other related conditions. This highlights the versatility of chloro-methyl and sulfonyl pyridine derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Gilbile et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-13-6-7-20(9-14(13)24-16)25(22,23)12-4-5-12/h1-3,8,12H,4-7,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQAGPXEQGABPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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